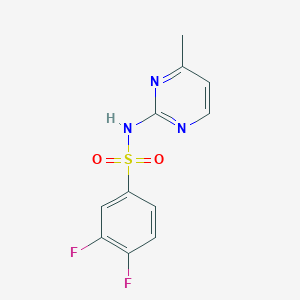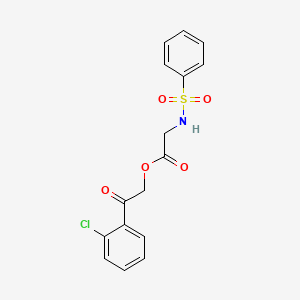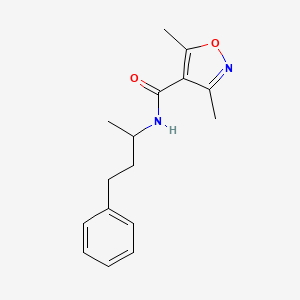![molecular formula C20H20BrN5O2S B4619184 2-{[5-(2-anilino-2-oxoethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-3-methylphenyl)acetamide](/img/structure/B4619184.png)
2-{[5-(2-anilino-2-oxoethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-3-methylphenyl)acetamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves several key steps, including the transformation of aryl/aralkyl organic acids into esters, hydrazides, and subsequently, into their corresponding thiols or oxadiazole compounds. These are then reacted with various acetamide derivatives to create the target compounds. For example, Gul et al. (2017) detailed the synthesis of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, demonstrating a method that could potentially be adapted for the synthesis of the compound (Gul et al., 2017).
Molecular Structure Analysis
The molecular structure of similar compounds is typically elucidated through a combination of IR, 1H-NMR, 13C-NMR, and mass spectral data. These techniques help to confirm the structure of the synthesized compounds and are essential for understanding the chemical nature and potential reactivity of the molecule.
Chemical Reactions and Properties
Compounds of this class often undergo various chemical reactions, including condensation with chloroacetamides in the presence of anhydrous potassium carbonate to form new acetamide derivatives with potential biological activity, as reported by MahyavanshiJyotindra et al. (2011) (MahyavanshiJyotindra et al., 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Evaluation
One of the primary applications of this compound lies in its role as a precursor in the synthesis of derivatives with marked antimicrobial activities. For instance, a study by Gul et al. (2017) explored the synthesis of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, showcasing their potential against various microbial species. The compounds demonstrated variable degrees of antimicrobial activity, with certain derivatives showing potent effects, suggesting their utility in developing new antimicrobial agents (Gul et al., 2017).
Pharmacological Investigations
The compound also serves as a cornerstone in pharmacological research, particularly in the synthesis of entities with potential H1-antihistaminic activities. Alagarsamy et al. (2005) synthesized novel 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones, demonstrating significant H1-antihistaminic activity in vivo on guinea pigs, with negligible sedation compared to the reference standard. This highlights the compound's relevance in the discovery of new therapeutic agents with minimized side effects (Alagarsamy et al., 2005).
Anticancer Activity
Moreover, the structural framework of this compound facilitates the creation of derivatives with potential anticancer properties. Evren et al. (2019) reported on the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and investigated their anticancer activity. Certain derivatives exhibited selective cytotoxicity against human lung adenocarcinoma cells, underscoring the potential of these compounds in cancer therapy (Evren et al., 2019).
Eigenschaften
IUPAC Name |
2-[5-[2-(4-bromo-3-methylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN5O2S/c1-13-10-15(8-9-16(13)21)23-19(28)12-29-20-25-24-17(26(20)2)11-18(27)22-14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3,(H,22,27)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLYWSGVXPXNRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CSC2=NN=C(N2C)CC(=O)NC3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(3-methoxyphenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4619112.png)




![N~1~-(2-chlorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4619156.png)
![ethyl 4-({3-[4-(dimethylamino)phenyl]acryloyl}amino)benzoate](/img/structure/B4619171.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-2-methyl-3-nitrobenzamide](/img/structure/B4619181.png)
![2-(1,3-benzodioxol-5-yl)-3-[5-(2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B4619203.png)
![methyl [8-(2,5-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate](/img/structure/B4619210.png)
![6-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4619213.png)

![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide](/img/structure/B4619231.png)